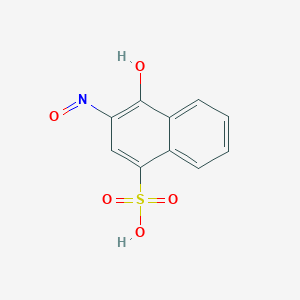
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown promise in the treatment of various B-cell malignancies.
Mécanisme D'action
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to decreased B-cell activation and proliferation. This ultimately results in the induction of apoptosis and the suppression of tumor growth.
Biochemical and Physiological Effects:
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical models, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has demonstrated selective inhibition of BTK, with minimal off-target effects. 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system (CNS) lymphomas.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide for lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to penetrate the blood-brain barrier. However, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has some limitations, including the potential for drug resistance and the need for further optimization to improve its clinical efficacy.
Orientations Futures
For 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide include clinical trials in patients with B-cell malignancies, including CLL, MCL, and DLBCL. Additional studies are also needed to investigate the potential of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide in other B-cell disorders, such as autoimmune diseases and graft-versus-host disease. Finally, further optimization of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide and the development of second-generation BTK inhibitors may lead to improved clinical outcomes for patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-iodobenzenesulfonyl chloride with 3-methyl-2-pyridinecarboxylic acid to form 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide. This intermediate is then subjected to further chemical reactions to yield the final product.
Applications De Recherche Scientifique
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
Propriétés
Nom du produit |
4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H11IN2O2S |
Poids moléculaire |
374.2 g/mol |
Nom IUPAC |
4-iodo-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11IN2O2S/c1-9-3-2-8-14-12(9)15-18(16,17)11-6-4-10(13)5-7-11/h2-8H,1H3,(H,14,15) |
Clé InChI |
OHAJZNBLNBPKEL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
SMILES canonique |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



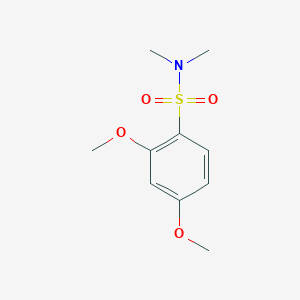

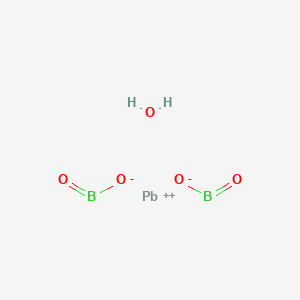

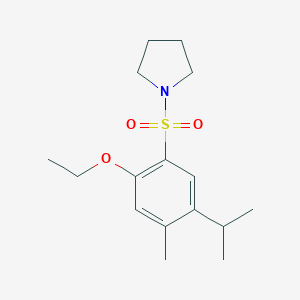
![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)
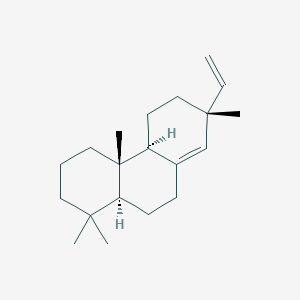
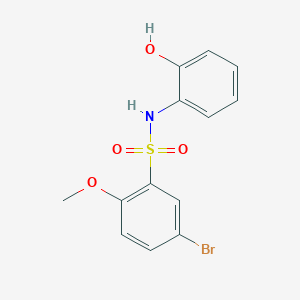

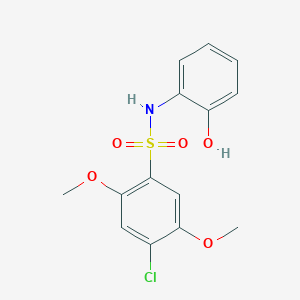
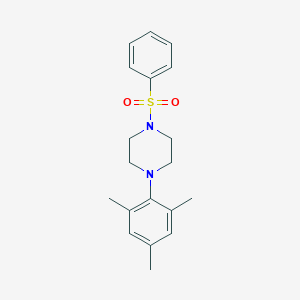
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
